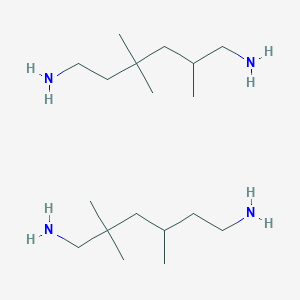![molecular formula C19H28N2O6 B12056385 (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with a unique structure that includes both aliphatic and aromatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) to protect the amino groups during the synthesis process. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid.
Oxaliplatin Related Compound D: A platinum-based compound used in chemotherapy, which shares some structural similarities but has different applications.
Uniqueness
This compound is unique due to its specific combination of aliphatic and aromatic components, as well as its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C19H28N2O6 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1/i21+1 |
Clave InChI |
BDHUTRNYBGWPBL-OVLDBCRESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[15NH][C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



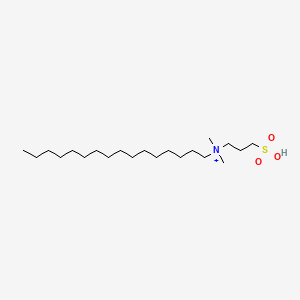
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

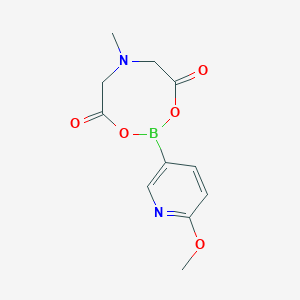
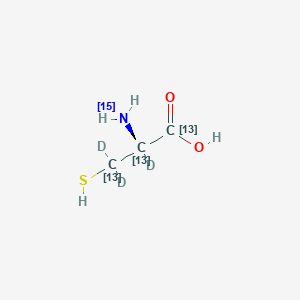
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
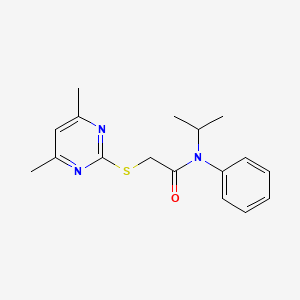

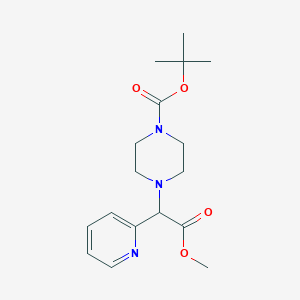
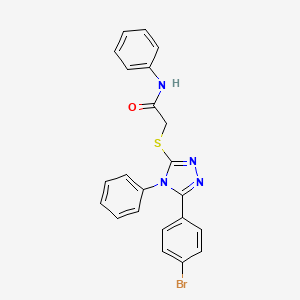
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
